
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one is a chemical compound that has been synthesized for research purposes. It has been found to have potential applications in the field of medicinal chemistry due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one is not yet fully understood. However, it is believed to interact with biological systems by binding to specific receptors or enzymes. This binding may lead to changes in cellular signaling pathways, which can ultimately result in the observed biological effects.
Biochemical and Physiological Effects:
The compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been found to have activity against certain types of bacteria, and may have potential as an antibiotic. The compound has also been found to have activity against certain types of viruses.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have activity against a variety of biological targets, which makes it a versatile compound for research purposes. However, one limitation of using this compound is that its mechanism of action is not yet fully understood. This makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions that could be pursued in the study of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one. One direction could be to further investigate its potential as an anti-cancer agent. This could involve testing the compound against a wider range of cancer cell lines, or investigating its effects in animal models. Another direction could be to investigate its potential as an antibiotic. This could involve testing the compound against a wider range of bacteria, or investigating its effects in animal models. Finally, the mechanism of action of the compound could be further investigated, which could provide insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride to form 5-methylfuran-2-yl chloride. This is then reacted with piperazine to form 1-(5-methylfuran-2-yl)piperazine. Finally, the compound is chlorinated with chloroacetyl chloride to form 4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one.
Scientific Research Applications
The compound has been found to have potential applications in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, and may have potential as an anti-cancer agent. Additionally, it has been found to have activity against certain types of bacteria, and may have potential as an antibiotic.
properties
IUPAC Name |
4-(2-chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-2-3-11(17-8)14-5-4-13(7-10(14)16)9(15)6-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPUWHDXPGRGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)N2CCN(CC2=O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-1-(5-methylfuran-2-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide](/img/structure/B2677156.png)

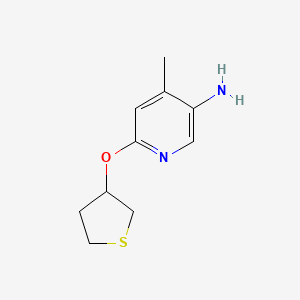
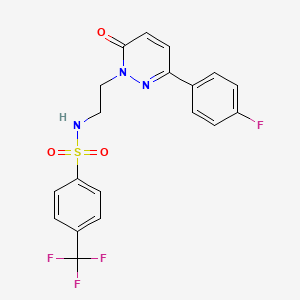
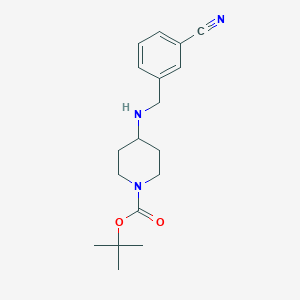
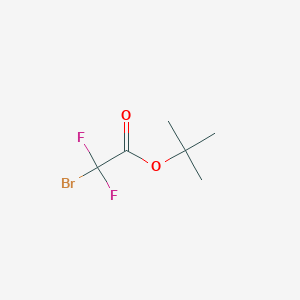
![1-(4-Methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2677163.png)
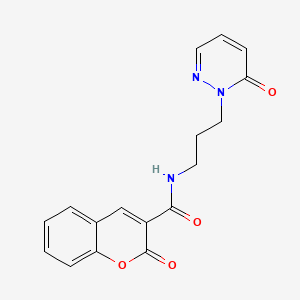
![N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677170.png)
![methyl 1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2677171.png)
![Dimethyl 2-oxo-5-phenyl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2677173.png)
![Methyl (1-{[(2-methylpropyl)carbamoyl]amino}cyclohexyl)acetate](/img/structure/B2677174.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}acetamide](/img/structure/B2677176.png)
